4-(Morpholinosulfonyl)aniline

CAS No.: 21626-70-0

Cat. No.: VC1567207

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21626-70-0 |

|---|---|

| Molecular Formula | C10H14N2O3S |

| Molecular Weight | 242.3 g/mol |

| IUPAC Name | 4-morpholin-4-ylsulfonylaniline |

| Standard InChI | InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 |

| Standard InChI Key | FTKHPQFFQRKOJC-UHFFFAOYSA-N |

| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N |

| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structure

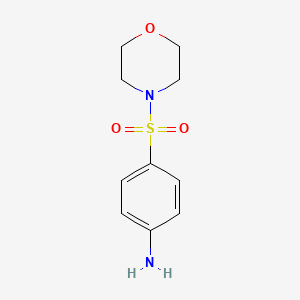

4-(Morpholinosulfonyl)aniline is an organic compound with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of 242.293 g/mol . The structure features an aniline group connected to a sulfonyl moiety, which is further linked to a morpholine ring. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its unique chemical behavior.

Chemical Identifiers

The compound can be identified through various chemical registry systems and notations as presented in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 21626-70-0 |

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight (g/mol) | 242.293 |

| MDL Number | MFCD00277213 |

| InChI Key | FTKHPQFFQRKOJC-UHFFFAOYSA-N |

| PubChem CID | 210794 |

| IUPAC Name | 4-morpholin-4-ylsulfonylaniline |

| SMILES | C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N |

Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs, including:

-

4-morpholin-4-ylsulfonyl aniline

-

4-morpholine-4-sulfonyl aniline

-

4-(4-Morpholinylsulfonyl)-benzenamine

-

4-Aminophenyl morpholino sulfone

-

p-Aminobenzene sulfonyl morpholine

-

Compound 82/208

-

Morpholine, 4-sulfanilyl

Physical and Chemical Properties

Physical Properties

4-(Morpholinosulfonyl)aniline typically appears as an off-white solid . It is characterized by specific physicochemical properties that influence its handling, storage, and application in research and development.

| Property | Value |

|---|---|

| Physical State | Solid (off-white) |

| Purity (commercial grade) | 97% |

| Standard Packaging | Amber Glass Bottle |

| Available Quantities | 1 g, 5 g, 10 g |

| Formula Weight | 242.3 |

Chemical Properties

The compound's chemical behavior is largely determined by its functional groups:

-

The morpholino group contributes significantly to its solubility, particularly in polar solvents, and affects its reactivity patterns .

-

The sulfonyl moiety (SO₂) enhances the compound's electrophilic properties, making it reactive in certain synthetic pathways .

-

The aniline component (with its NH₂ group) provides nucleophilic character, allowing the molecule to participate in various chemical transformations .

These properties collectively make 4-(Morpholinosulfonyl)aniline valuable in organic synthesis and medicinal chemistry applications.

Synthesis and Preparation

The synthesis of 4-(Morpholinosulfonyl)aniline typically involves reactions between appropriate precursors that introduce the morpholine, sulfonyl, and aniline components in the correct arrangement. While specific synthetic routes for this exact compound aren't detailed in the available search results, related compounds with similar structural features provide insight into potential synthesis pathways.

For instance, a general approach might involve:

-

Starting with a suitable aniline derivative

-

Introducing the sulfonyl group through sulfonylation reactions

-

Attaching the morpholine ring via nucleophilic substitution

In research applications, starting materials like 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline are prepared according to reported methods and then converted to corresponding derivatives .

Applications in Research and Development

Medicinal Chemistry Applications

4-(Morpholinosulfonyl)aniline and its derivatives have been explored in various medicinal chemistry applications due to their potential biological activities:

-

Antimicrobial Development: The compound has been investigated as a building block for antimicrobial agents. Research indicates that sulfonamides conjugated with other functional groups can exhibit antimicrobial properties, particularly against resistant strains .

-

Anticancer Research: Derivatives containing the morpholinosulfonyl structure have been studied for potential anticancer activities, particularly in the context of enzyme inhibition .

-

Enzyme Inhibition Studies: Particularly notable is the compound's investigation in relation to dihydrofolate reductase (DHFR) inhibitors. DHFR inhibition is considered a prominent mechanism for antimicrobial and antitumor activities .

Role in Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of more complex molecules with therapeutic potential:

-

Acetamide Derivatives: Research has focused on the preparation of acetamide derivatives of sulfonamides, including those derived from 4-(morpholin-4-ylsulfonyl)aniline, for antimicrobial and anticancer evaluation .

-

Pyrimidine-Benzenesulfonamide Hybrids: Recent studies have explored the hybridization of benzenesulfonamides (including morpholine-containing variants) with heterocyclic structures like pyrimidines to create compounds with enhanced antimicrobial efficacy and anti-biofilm properties .

Structural Features Contributing to Bioactivity

The specific arrangement of functional groups in 4-(Morpholinosulfonyl)aniline contributes to its potential bioactivity:

-

The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS) by competing with its natural substrate, para-aminobenzoic acid (PABA), thereby disrupting folate biosynthesis .

-

Sulfonamide structures can also interfere with peptidoglycan development in various pathogens by blocking specific enzymes involved in its biosynthesis .

-

The morpholine ring provides favorable pharmacokinetic properties, including improved solubility and bioavailability .

Synthetic Methodologies for Derivatives

Research indicates several synthetic approaches for creating derivatives of 4-(Morpholinosulfonyl)aniline, particularly those involving acetamide formation. One documented methodology includes:

Synthesis of Arylamino-Acetamides

Target compounds like 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides can be obtained in moderate to good yields (51-84%) by refluxing chloroacetamide derivatives with various arylamines in absolute ethanol for 3-5 hours .

These synthetic methodologies demonstrate the versatility of 4-(Morpholinosulfonyl)aniline as a building block for more complex molecular structures with potential therapeutic applications.

Biological Activities and Research Findings

Recent research has explored various derivatives of sulfonamide compounds, including those related to 4-(Morpholinosulfonyl)aniline, for their biological activities. Some notable findings include:

Antimicrobial Activity

A series of 25 analogues bearing a 5-cyano-6-oxo-4-substituted phenyl-1,6-dihydropyrimidine scaffold hybridized with different substituted benzenesulfonamides (including morpholine-containing variants) showed promising broad-spectrum antimicrobial efficacy, especially against Klebsiella pneumoniae and Pseudomonas aeruginosa .

The compounds demonstrated:

-

Zones of inhibition ranging from 15 to 30 mm against various bacterial strains

-

MIC values of 375 µg/mL against both K. pneumoniae and P. aeruginosa

-

Bactericidal activity with MBC/MIC ratios equal to four for the most promising compounds

Anti-Biofilm Activity

Sulfonamide derivatives have shown capability to prevent biofilm formation, with inhibition percentages up to:

This anti-virulence activity makes them promising candidates for controlling microbial biofilm growth, which is particularly important in addressing infections caused by resistant strains.

Structure-Activity Relationships

Research suggests that certain structural modifications enhance the antimicrobial properties of sulfonamide compounds:

-

Halogenation (particularly with bromine, chlorine, or fluorine) may improve permeability and enhance antimicrobial activity .

-

The combination of sulfonamide structures with heterocyclic scaffolds (like pyrimidines) appears to create compounds with enhanced efficacy against resistant strains .

-

The presence of the morpholine ring can contribute favorable pharmacokinetic properties to the resulting compounds .

| Hazard Category | Classification |

|---|---|

| Signal Word | Warning |

| Pictogram | GHS07 (exclamation mark) |

| Hazard Statements | H302: Harmful if swallowed |

| Precautionary Statements | P280-P305+P351+P338 |

Additional hazard information from expanded sources indicates:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled

-

H314: Causes severe skin burns and eye damage

Related Compounds and Derivatives

Structural Analogs

Several compounds share structural similarities with 4-(Morpholinosulfonyl)aniline, including:

-

2-(Morpholine-4-sulfonyl)aniline: A positional isomer with the sulfonyl-morpholine group at the ortho position of the aniline ring (CAS: 208643-03-2) .

-

4-Methyl-3-(4-Morpholinosulfonyl)aniline: A derivative with an additional methyl group (CAS: 114500-32-2). This compound has different physical properties, with a reported melting point of 114°C (in ethanol/water) .

-

N-Methyl-4-(morpholinosulfonyl)aniline: A derivative where the amine group is methylated, resulting in altered reactivity patterns.

Functional Derivatives

Various functional derivatives have been synthesized for specific research applications:

-

Acetamide Derivatives: 2-chloro-N-(4-((morpholino)sulfonyl)-phenyl)acetamides have been prepared for antimicrobial studies .

-

Hybrid Molecules: Combinations of 4-(Morpholinosulfonyl)aniline-like structures with heterocyclic components such as pyrimidines have been developed for enhanced bioactivity .

These related compounds and derivatives demonstrate the versatility of the core structure and its potential for modification to achieve specific chemical or biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume